Cas no 20333-39-5 (Ethyl Methyl Disulfide)

Ethyl Methyl Disulfide 化学的及び物理的性質
名前と識別子
-
- Methyl ethyl disulfide
- (methyldisulfanyl)ethane
- ETHYL METHYL DISULFIDE
- Disulfide,ethyl methyl
- ethyl-methyl-disulfane
- ethyl-methyl-disulphide
- methyl ethyl disulphide
- Ethyl Methyl Disulfide
-
- インチ: InChI=1S/C3H8S2/c1-3-5-4-2/h3H2,1-2H3
- InChIKey: XLTBPTGNNLIKRW-UHFFFAOYSA-N
- ほほえんだ: CCSSC
計算された属性
- せいみつぶんしりょう: 108.00700
- どういたいしつりょう: 108.007
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 5
- 回転可能化学結合数: 2
- 複雑さ: 14.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 50.6A^2
- 疎水性パラメータ計算基準値(XlogP): 1.3
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: {「from」:「zh」、「to」:「en」、「trans _ result」:[{「src」:「>>>>>>」、「dst」:「未確定」{、{「src=」:「2.>>>>>0>5 bc 6>uf08 g/mL、25/4>u2103>uf09」、「gst」:「2。密度(g/ml、25 /4 u 2103)”
- 密度みつど: 1.0200
- ふってん: 137°C
- フラッシュポイント: 121 °C at 760 mmHg
- 屈折率: 1.5325 (estimate)
- PSA: 50.60000
- LogP: 2.01750
- FEMA: 4040 | ETHYL METHYL DISULFIDE
Ethyl Methyl Disulfide セキュリティ情報
Ethyl Methyl Disulfide 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Ethyl Methyl Disulfide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E203950-1g |
Ethyl Methyl Disulfide |
20333-39-5 | 1g |
$ 185.00 | 2022-06-05 | ||
TRC | E203950-1000mg |
Ethyl Methyl Disulfide |
20333-39-5 | 1g |
$224.00 | 2023-05-18 | ||
A2B Chem LLC | AB04566-1g |
Ethyl methyl disulfide |
20333-39-5 | 95% | 1g |
$142.00 | 2024-04-20 | |
TRC | E203950-5g |
Ethyl Methyl Disulfide |
20333-39-5 | 5g |
$781.00 | 2023-05-18 | ||
A2B Chem LLC | AB04566-250mg |
Ethyl methyl disulfide |
20333-39-5 | 95% | 250mg |
$63.00 | 2024-04-20 | |
A2B Chem LLC | AB04566-2g |
Ethyl methyl disulfide |
20333-39-5 | 2g |
$213.00 | 2024-01-01 | ||
A2B Chem LLC | AB04566-5g |
Ethyl methyl disulfide |
20333-39-5 | 95% | 5g |
$597.00 | 2024-04-20 | |
TRC | E203950-500mg |
Ethyl Methyl Disulfide |
20333-39-5 | 500mg |
65.00 | 2021-08-13 | ||
TRC | E203950-2.5g |
Ethyl Methyl Disulfide |
20333-39-5 | 2.5g |
$471.00 | 2023-05-18 |
Ethyl Methyl Disulfide 関連文献
-
1. Use of a neural network to determine the normal boiling points of acyclic ethers, peroxides, acetals and their sulfur analoguesDriss Cherqaoui,Didier Villemin,Abdelhalim Mesbah,Jean-Michel Cense,Vladimir Kvasnicka J. Chem. Soc. Faraday Trans. 1994 90 2015
-
Sunel de Kock,Konstantin Skudler,Rukiya Matsidik,Michael Sommer,Matthias Müller,Michael Walter Phys. Chem. Chem. Phys. 2023 25 20395
-
Ali Raza,Huanlu Song,Junaid Raza,Pei Li,Ku Li,Juan Yao Food Funct. 2020 11 8583
Ethyl Methyl Disulfideに関する追加情報
Ethyl Methyl Disulfide (CAS No. 20333-39-5): A Comprehensive Overview
Ethyl Methyl Disulfide, chemically identified by the CAS number 20333-39-5, is a significant compound in the realm of organic chemistry and has garnered considerable attention due to its versatile applications. This organosulfur compound, with the molecular formula C₄H₁₀S₂, is characterized by its distinct sulfide functional groups, which contribute to its unique chemical properties and reactivity. The compound is widely utilized in synthetic chemistry, particularly in the development of complex molecular structures and as an intermediate in various chemical reactions.
The structural integrity of Ethyl Methyl Disulfide is defined by its two sulfur atoms connected by a single bond, each sulfur atom further bonded to a methyl and an ethyl group. This configuration imparts a certain degree of flexibility to the molecule, enabling it to participate in a wide array of chemical transformations. The presence of sulfur atoms also makes it an attractive candidate for applications involving thiolate chemistry, where it can act as a ligand or a precursor to more complex sulfur-containing species.
In recent years, Ethyl Methyl Disulfide has found prominence in the field of pharmaceutical research. Its ability to undergo nucleophilic substitution reactions makes it a valuable tool in the synthesis of heterocyclic compounds, which are prevalent in many drug molecules. Researchers have leveraged its reactivity to develop novel intermediates for antiviral and anticancer agents. For instance, studies have demonstrated its role in constructing thiazole derivatives, which are known for their biological activity against various pathogens.
The compound's utility extends beyond pharmaceuticals into agrochemicals and material science. In agrochemical research, Ethyl Methyl Disulfide has been explored as a precursor for synthesizing thiourea-based compounds, which exhibit herbicidal and fungicidal properties. Additionally, its incorporation into polymer matrices has shown promise in developing materials with enhanced thermal stability and mechanical strength. These advancements underscore the compound's versatility and its potential impact across multiple industries.
Recent advancements in green chemistry have also highlighted Ethyl Methyl Disulfide's role in sustainable synthetic pathways. Researchers are investigating methods to utilize this compound under mild conditions, minimizing waste and energy consumption. One such approach involves catalytic processes that enhance the efficiency of its transformations while reducing the reliance on hazardous reagents. These innovations align with global efforts to promote environmentally friendly chemical practices.
The spectroscopic and analytical characterization of Ethyl Methyl Disulfide has been refined through modern techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. These tools provide detailed insights into the compound's structure and dynamics, facilitating better understanding and optimization of its applications. For instance, NMR studies have elucidated the conformational preferences of Ethyl Methyl Disulfide in solution, which is crucial for predicting its behavior in different chemical environments.
The industrial production of Ethyl Methyl Disulfide typically involves the reaction between ethyl mercaptan and methyl sulfenyl chloride or other sulfiding agents under controlled conditions. Advances in catalytic systems have improved yields and purity levels, making it more cost-effective for large-scale applications. Process optimization efforts continue to focus on enhancing selectivity and minimizing byproduct formation, ensuring that industrial processes remain efficient and sustainable.
Future research directions for Ethyl Methyl Disulfide are likely to explore its potential in drug discovery and material science further. The development of new synthetic methodologies will be crucial in unlocking its full potential as an intermediate. Additionally, interdisciplinary approaches combining organic chemistry with computational modeling may reveal novel applications that were previously unexplored. Such collaborative efforts are essential for driving innovation in the field.
In conclusion, Ethyl Methyl Disulfide (CAS No. 20333-39-5) stands as a testament to the importance of specialized compounds in advancing scientific knowledge and industrial applications. Its unique chemical properties make it indispensable in various sectors, from pharmaceuticals to agrochemicals and material science. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of chemical innovation.
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